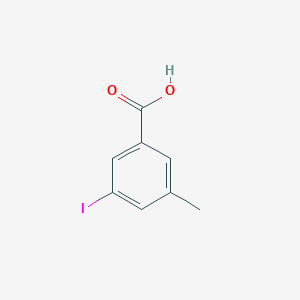

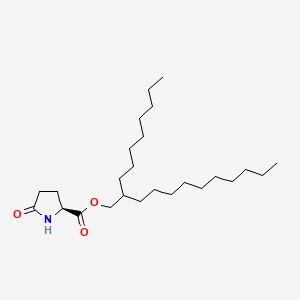

![molecular formula C15H22N2O6S B1628688 4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine CAS No. 204856-74-6](/img/structure/B1628688.png)

4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine

Vue d'ensemble

Description

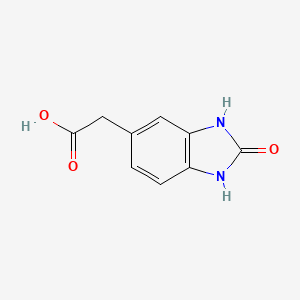

“4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine” is a chemical compound with the CAS Number: 220388-34-1 . It has a molecular weight of 358.42 and its IUPAC name is N-(tert-butoxycarbonyl)-4-[(methylsulfonyl)amino]phenylalanine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H22N2O6S/c1-15(2,3)23-14(20)16-12(13(18)19)9-10-5-7-11(8-6-10)17-24(4,21)22/h5-8,12,17H,9H2,1-4H3,(H,16,20)(H,18,19) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.

Physical And Chemical Properties Analysis

The compound has a molecular weight of 358.42 . The InChI code provides further information about its molecular structure .

Applications De Recherche Scientifique

Polymer Chemistry and Peptide Synthesis

Research has explored the synthesis of methacrylate polymers containing amino acid-based chiral monomers, such as Boc-L-phenylalanine methacryloyloxyethyl ester, through reversible addition-fragmentation chain transfer (RAFT) polymerization. These polymers exhibit controlled molecular weight, narrow molecular weight distribution, and pH responsiveness due to the deprotection of the Boc group, making them potential candidates for delivering small interfering RNA (Kumar et al., 2012).

Chemical Ligation

The synthesis of erythro-N-Boc-β-mercapto-L-phenylalanine has enabled native chemical ligation at phenylalanine. This approach facilitates the synthesis of peptides by using the N-Boc amino acid to cap a tetrapeptide, which then undergoes successful native chemical ligation with C-terminal thioesters. This method has been applied to synthesize specific peptides, demonstrating its utility in peptide chemistry (Crich & Banerjee, 2007).

Synthesis of Amino Acid Derivatives

Studies have also focused on the synthesis of protected enantiopure 2-pyrrolylalanine as an electron-rich arylalanine (histidine) analog for application in peptide science. This work highlights the use of phenylalanine derivatives in synthesizing complex peptides and studying their influence on peptide conformations and behaviors (Doerr & Lubell, 2012).

Biomedical Applications

The research has extended to the biomedical field, where derivatives of phenylalanine, such as 4-borono-2-(18)F-fluoro-phenylalanine, have been studied for their potential in boron neutron capture therapy (BNCT) for treating human glioblastoma cells. This research highlights the predominant contribution of L-type amino acid transporter to the uptake of such derivatives, emphasizing their relevance in developing therapeutic agents (Yoshimoto et al., 2013).

Advanced Material Science

In material science, the self-assembling behavior of modified aromatic amino acids in competitive media has been investigated. Specifically, the study of 4-nitrophenylalanine demonstrates its efficient gelation properties and the influence of nitro group introduction on self-assembly processes, providing insights into designing new materials with tailored properties (Singh et al., 2020).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with enzymes such as beta-lactamase .

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through the formation of covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been involved in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

Similar compounds have been found to have varying degrees of bioavailability, depending on their chemical structure and the conditions of administration .

Result of Action

Similar compounds have been found to inhibit the activity of certain enzymes, leading to changes in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

Propriétés

IUPAC Name |

3-[4-(methanesulfonamido)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O6S/c1-15(2,3)23-14(20)16-12(13(18)19)9-10-5-7-11(8-6-10)17-24(4,21)22/h5-8,12,17H,9H2,1-4H3,(H,16,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAQHAYIHFSBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NS(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617281 | |

| Record name | N-(tert-Butoxycarbonyl)-4-[(methanesulfonyl)amino]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine | |

CAS RN |

204856-74-6 | |

| Record name | N-(tert-Butoxycarbonyl)-4-[(methanesulfonyl)amino]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-6-methylfuro[2,3-d]pyrimidine](/img/structure/B1628619.png)